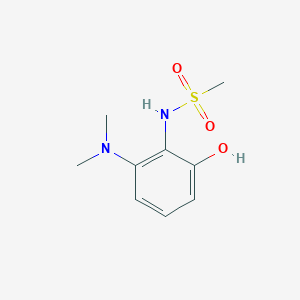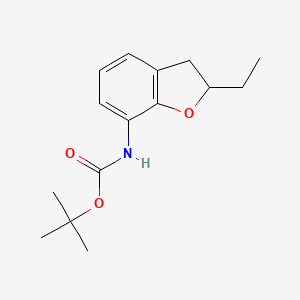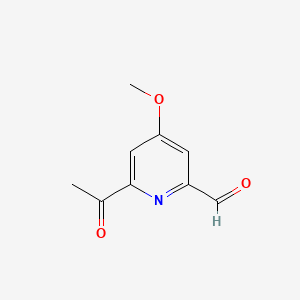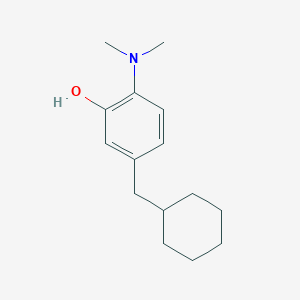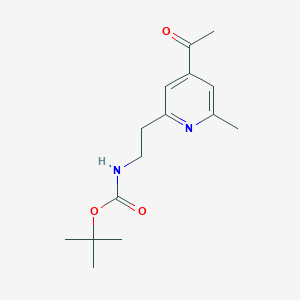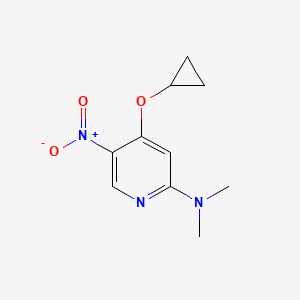
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . It is characterized by the presence of a hydroxyl group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. This compound is primarily used in research and development settings and is not intended for human use .
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzoic acid, dimethylamine, and sulfamoyl chloride.
Reaction Conditions: The reaction typically involves the formation of an amide bond between the carboxyl group of 3-hydroxybenzoic acid and the dimethylamine group
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. .
Analyse Chemischer Reaktionen
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfamoyl group, to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-Hydroxy-N,N-dimethylpropanamide and N,N-Dimethyl-3-sulfamoylbenzamide share structural similarities
Uniqueness: The presence of the sulfamoyl group in this compound distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C9H12N2O4S |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
3-hydroxy-N,N-dimethyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-11(2)9(13)6-4-3-5-7(12)8(6)16(10,14)15/h3-5,12H,1-2H3,(H2,10,14,15) |
InChI-Schlüssel |
IDFMOUWNHJMVBT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



